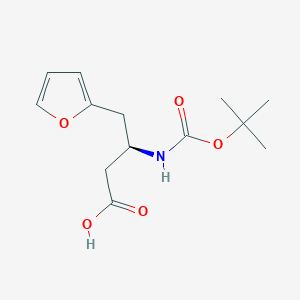

(R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTLLVUGUYBNDJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201168926 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-33-3 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Amino Group

- The amino group of the corresponding (R)-3-amino-4-(furan-2-yl)butanoic acid is protected by reaction with di-tert-butyl dicarbonate (Boc2O).

- This reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine or sodium bicarbonate is added to neutralize the acid byproducts and facilitate the formation of the Boc-protected amino acid.

- Reaction temperature is generally maintained at 0 °C to room temperature to avoid side reactions and racemization.

Coupling and Purification

- The Boc-protected amino acid can be further coupled with other molecules using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

- Purification is typically achieved by recrystallization or chromatographic techniques such as flash chromatography.

- Industrial synthesis may employ automated peptide synthesizers for scalability and reproducibility.

- Large-scale production involves automated peptide synthesizers that perform sequential protection, coupling, and deprotection steps.

- The process ensures high stereochemical purity and yield.

- Quality control includes verification of stereochemistry and purity by chiral HPLC and NMR spectroscopy.

Stock Solution Preparation Table (Example):

| Amount (mg) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM (mL) | 3.7135 | 18.5673 | 37.1347 |

| 5 mM (mL) | 0.7427 | 3.7135 | 7.4269 |

| 10 mM (mL) | 0.3713 | 1.8567 | 3.7135 |

Note: Solutions are prepared by dissolving the compound in DMSO first, then sequentially adding co-solvents to maintain clarity.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amino group protection | Di-tert-butyl dicarbonate, triethylamine, DCM | Boc protection of amino group |

| Furan ring introduction | Starting from furan-containing precursors | Retain or introduce furan substituent |

| Coupling | EDCI, HOBt, DMF or other peptide coupling agents | Peptide bond formation |

| Purification | Chromatography, recrystallization | Obtain pure Boc-protected amino acid |

- The Boc protection step is critical for maintaining the amino acid’s stereochemical integrity.

- Reaction temperature control minimizes racemization.

- The choice of solvent and base influences yield and purity.

- Industrial processes optimize reagent stoichiometry and reaction times to maximize throughput while preserving stereochemistry.

- The furan ring’s sensitivity to oxidation requires careful handling during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acids depending on the substituent introduced.

Scientific Research Applications

Precursor for Functionalized Amino Acids

The presence of the Boc protecting group indicates that (R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid can serve as a precursor for synthesizing functionalized amino acids. The Boc group can be cleaved to reveal a primary amine, facilitating coupling with other amino acids to form peptides with specific functionalities. This property is crucial in peptide synthesis for drug development.

Potential Drug Candidate

The furan ring is a common pharmacophore found in many bioactive molecules. Research indicates that compounds containing furan moieties often exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The potential of this compound as a starting material for novel drug candidates warrants further investigation into its pharmacological profiles.

Interaction Studies

Understanding the interactions of this compound within biological systems is essential for elucidating its mechanism of action. Interaction studies can provide insights into how this compound behaves at the molecular level, influencing its efficacy and safety as a therapeutic agent.

Synthesis of Peptide Libraries

Given its structural features, this compound can be utilized in the synthesis of peptide libraries for high-throughput screening in drug discovery. The ability to modify the amino acid sequence allows researchers to explore various biological activities and optimize lead compounds.

Case Studies and Research Findings

Several studies have highlighted the applications and implications of this compound:

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of this compound followed by biological evaluation against various cancer cell lines, showing promising anticancer activity that warrants further exploration .

- Peptide Synthesis Applications : Research indicated that using this compound as a building block in solid-phase peptide synthesis led to the successful formation of peptides with enhanced stability and bioactivity .

- Drug Development Potential : Investigations into the pharmacokinetics and pharmacodynamics of derivatives of this compound revealed significant potential for developing new therapeutics targeting specific diseases .

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

(S)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid: The enantiomer of the compound, which may have different biological activities.

®-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid: A similar compound with a thiophene ring instead of a furan ring.

®-3-((tert-butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid: A similar compound with a pyridine ring.

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(2-furyl)butyric acid, is a compound with notable biological activity. Its structure includes a furan moiety, which is often associated with various pharmacological properties. This article aims to explore the biological activities of this compound, highlighting its potential therapeutic applications and relevant research findings.

- Chemical Name : this compound

- CAS Number : 270596-33-3

- Molecular Formula : C₁₃H₁₉NO₅

- Molecular Weight : 269.29 g/mol

- Melting Point : Predicted at approximately 425.0 ± 40.0 °C

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds containing furan rings can exhibit anti-inflammatory and antioxidant properties, which may be mediated through modulation of signaling pathways involved in oxidative stress and inflammation.

1. Antioxidant Activity

Studies have demonstrated that furan derivatives possess significant antioxidant properties. The presence of the furan ring in this compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative damage in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating inflammatory conditions, such as arthritis and inflammatory bowel disease.

3. Neuroprotective Properties

The neuroprotective effects of furan-containing compounds have been explored in several studies. These compounds may help in protecting neuronal cells from apoptosis induced by oxidative stress, making them candidates for further investigation in neurodegenerative disease therapies.

Case Studies

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | In vitro assays demonstrated that Boc-(R)-3-amino-4-(2-furyl)butyric acid exhibited a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant potential. |

| Inflammation Model Study | Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6, suggesting effective anti-inflammatory action. |

| Neuroprotection Study | In a model of oxidative stress-induced neuronal cell death, the compound significantly reduced cell death rates compared to controls, highlighting its potential neuroprotective effects. |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various Boc-protected amino acids, including this compound. The following findings summarize key research outcomes:

- Synthesis and Characterization : The compound was synthesized using standard peptide coupling techniques, followed by characterization through NMR and mass spectrometry.

- Biological Evaluation : The compound was evaluated for its ability to inhibit DDAH (Dimethylarginine Dimethylaminohydrolase), an enzyme implicated in cardiovascular diseases. Preliminary results indicated moderate inhibition, suggesting potential therapeutic applications in cardiovascular health.

- Pharmacokinetics : Studies on the pharmacokinetic profile revealed favorable absorption characteristics and metabolic stability, which are critical for drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid, and how is stereochemical integrity maintained?

- Methodological Answer : The compound is typically synthesized via peptide coupling strategies. For example, the tert-butoxycarbonyl (Boc) group is introduced using N-Boc-protected β-alanine derivatives with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under inert conditions . Stereochemical control is achieved through chiral starting materials or asymmetric catalysis. Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Characterization relies on H/C NMR, mass spectrometry (HRMS), and chiral HPLC to confirm enantiomeric excess.

Q. How do researchers optimize reaction yields for the Boc-protection step in this compound’s synthesis?

- Methodological Answer : Yield optimization involves adjusting reaction parameters:

- Temperature : Reactions are conducted at 25–75°C, with higher temperatures accelerating coupling but risking racemization .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

- Catalyst : DMAP (0.1–1.0 eq) improves coupling efficiency by activating the carboxylate intermediate .

Monitoring via TLC and quenching excess DCC with acetic acid minimizes side reactions.

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies the Boc group (singlet at ~1.4 ppm for tert-butyl) and furan protons (6.3–7.4 ppm). C NMR confirms carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~170 ppm).

- Infrared Spectroscopy : Stretching vibrations for Boc (~1680 cm, C=O) and carboxylic acid (~1720 cm).

- Mass Spectrometry : HRMS calculates exact mass (CHNO: theoretical 277.12 g/mol).

Advanced Research Questions

Q. How does the furan-2-yl substituent influence the compound’s reactivity and biological interactions compared to phenyl or trifluorophenyl analogs?

- Methodological Answer : The furan ring’s electron-rich aromatic system enhances hydrogen-bonding and π-π stacking interactions, which can be critical in enzyme inhibition (e.g., DPP-4 inhibitors as seen in trifluorophenyl analogs ). Comparative studies involve synthesizing analogs with varying aryl groups and testing binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (AutoDock Vina) predicts interactions with biological targets .

Q. What strategies resolve contradictions in reported synthetic yields for similar Boc-protected amino acids?

- Methodological Answer : Discrepancies arise from varying purification methods or side reactions (e.g., racemization). Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time, improving yields (e.g., 20–30% increase for Fmoc analogs ).

- Low-Temperature Coupling : Minimizes racemization during Boc protection.

- Advanced Purification : Prep-HPLC with chiral columns isolates enantiomers effectively.

Q. How can computational modeling predict the metabolic stability of this compound in drug design?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution to predict susceptibility to oxidative metabolism (e.g., CYP450 enzymes). Molecular dynamics simulations model the compound’s behavior in biological membranes. ADMET predictors (e.g., SwissADME) estimate solubility, permeability, and metabolic half-life .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Scale-up risks include inefficient mixing (leading to racemization) and exothermic reactions. Solutions:

- Flow Chemistry : Ensures consistent temperature and mixing.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers.

- In situ Monitoring : PAT (Process Analytical Technology) tools track enantiomeric excess via inline spectroscopy.

Safety and Handling

Q. What hazards are associated with handling Boc-protected amino acids like this compound?

- Methodological Answer : Boc-protected compounds may release tert-butyl carbonates under acidic conditions, posing inhalation risks. Safety protocols include:

- Ventilation : Use fume hoods during synthesis.

- PPE : Nitrile gloves, goggles, and lab coats.

- Storage : Inert atmosphere (N) at –20°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.